molecular formula C17H21N3O2 B2983014 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706007-25-1

1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2983014
CAS No.: 1706007-25-1
M. Wt: 299.374
InChI Key: SAMDNHSWSVWMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of compounds related to 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is their antimicrobial activity. Research has shown that compounds within this chemical class, such as those involving 1,3,4-oxadiazole and piperidine derivatives, exhibit significant antimicrobial properties. For example, compounds synthesized from 2-(pyridine-2-ylamino)acetohydrazide demonstrated increased antimicrobial activity upon cyclization into the 1,3,4-oxadiazole nucleus, with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011). Similarly, novel 1,3,4-oxadiazole derivatives derived from phenylpropionohydrazides showed potential as antibacterial and antifungal agents, indicating their utility in developing new antimicrobial treatments (Fuloria et al., 2009).

Synthesis and Characterization

Another application lies in the synthesis and structural characterization of related compounds, which is crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone highlighted the use of click chemistry approaches for creating novel molecules with potential biological applications. The structural elucidation was performed using various spectroscopic techniques, providing insights into the pharmacokinetics of such compounds (Govindhan et al., 2017).

Bioisosteric Replacements and Drug Design

The oxadiazole ring found in compounds related to this compound is frequently utilized in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities. This application is crucial for designing new druglike molecules with improved pharmacokinetic properties. A systematic study comparing 1,2,4- and 1,3,4-oxadiazole isomers in the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers generally exhibit lower lipophilicity and better metabolic stability, making them preferable in drug design (Boström et al., 2012).

Corrosion Inhibition

Research into piperidine derivatives, including those structurally similar to this compound, has also shown their efficacy as corrosion inhibitors. For instance, specific piperidine derivatives were synthesized and demonstrated to significantly inhibit the corrosion of brass in natural seawater, highlighting their potential application in the protection of metals and physical chemistry surfaces (Raj & Rajendran, 2013).

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-6-3-4-8-15(12)17-18-16(22-19-17)10-14-7-5-9-20(11-14)13(2)21/h3-4,6,8,14H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMDNHSWSVWMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.